2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride

Description

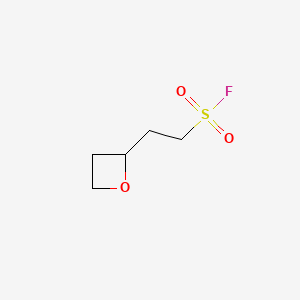

The structure of 2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride (B91410), featuring a four-membered ether linked by an ethyl chain to a sulfonyl fluoride group, positions it at the intersection of several key areas of modern chemical science. Its potential utility is best understood by dissecting the roles of its distinct functional components.

The oxetane (B1205548) ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a prized component in modern medicinal chemistry and drug discovery. nih.govnih.gov Its incorporation into molecular scaffolds can significantly enhance key physicochemical properties. researchgate.net The small, polar, and three-dimensional nature of the oxetane motif can lead to improved aqueous solubility, reduced lipophilicity (LogD), and enhanced metabolic stability when compared to more common functionalities. nih.govacs.org

Furthermore, oxetanes are increasingly utilized as bioisosteres—substituents that mimic other functional groups to maintain or improve biological activity while optimizing pharmacokinetic profiles. nih.gov They have been successfully employed as replacements for gem-dimethyl groups and carbonyl moieties. nih.govnih.gov The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can also modulate the basicity (pKa) of nearby amines, a critical parameter in drug design. nih.gov This combination of desirable properties has cemented the oxetane ring as a valuable building block for creating more effective and drug-like molecules. acs.orgdigitellinc.com

| Property Affected | General Effect of Oxetane Incorporation | Significance in Drug Discovery |

|---|---|---|

| Aqueous Solubility | Increases | Improves bioavailability and formulation options. acs.org |

| Lipophilicity (LogD) | Decreases | Can reduce off-target effects and improve safety profiles. nih.gov |

| Metabolic Stability | Often increases (context-dependent) | Leads to longer drug half-life in the body. nih.gov |

| Molecular Shape | Increases sp³ character and three-dimensionality | Can lead to higher target selectivity and better PK profiles. nih.gov |

| Basicity of Proximal Amines | Decreases (pKa reduction) | Fine-tunes binding interactions and cell permeability. acs.org |

The sulfonyl fluoride (-SO₂F) group is a uniquely versatile functional group in organic chemistry, prized for its distinctive balance of stability and reactivity. sigmaaldrich.comnih.gov Unlike more reactive sulfonyl chlorides, the sulfur-fluorine bond is remarkably stable to hydrolysis and reduction, allowing it to be carried through multi-step syntheses. nih.govrsc.org

This stability, however, can be "activated" under specific conditions, making the sulfonyl fluoride an excellent electrophile. This reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by K. Barry Sharpless. sigmaaldrich.comscripps.edunih.gov SuFEx is considered a "click chemistry" reaction, enabling the rapid and efficient formation of robust covalent links (e.g., sulfonates, sulfonamides) from sulfonyl fluorides and appropriate nucleophiles. scripps.eduuga.edu

Beyond its role in synthesis, the sulfonyl fluoride moiety has emerged as a privileged "warhead" in chemical biology. rsc.orgbohrium.comenamine.net It can form stable covalent bonds with the nucleophilic side chains of various amino acid residues within proteins, including serine, tyrosine, and lysine. enamine.netnih.govacs.org This property allows for its use in creating highly specific covalent inhibitors and activity-based protein profiling probes to study enzyme function and identify new drug targets. rsc.orgbohrium.com

| Attribute | Description | Primary Application |

|---|---|---|

| Chemical Stability | Resistant to hydrolysis, reduction, and thermolysis compared to other sulfonyl halides. nih.govrsc.org | Robust synthetic handle for multi-step synthesis. |

| "Click" Reactivity (SuFEx) | Undergoes efficient and selective nucleophilic substitution at the sulfur center. sigmaaldrich.comscripps.edu | Modular synthesis of polymers, materials, and complex molecules. nih.gov |

| Covalent Protein Modification | Acts as an electrophilic "warhead" that reacts with nucleophilic amino acid residues (Ser, Tyr, Lys, etc.). enamine.netacs.org | Development of covalent inhibitors and chemical biology probes. rsc.orgbohrium.com |

The combination of an oxetane ring and a sulfonyl fluoride group into a single molecule creates a bifunctional scaffold with intriguing and unexpected chemical properties. Recent research, particularly on 3-aryl-3-oxetane sulfonyl fluorides, has revealed a novel reaction pathway that competes with the canonical SuFEx reactivity. digitellinc.comacs.orgnih.gov

This alternative pathway, termed "defluorosulfonylative coupling," occurs upon mild heating and involves the loss of sulfur dioxide (SO₂) and a fluoride ion to generate a stabilized oxetane carbocation intermediate. acs.orgnih.gov This reactive intermediate can then be trapped by a wide range of nucleophiles, including amines, to form new 3-substituted oxetanes. nih.gov This discovery is significant as it provides a new method for synthesizing valuable amino-oxetanes, which are considered promising bioisosteres for amides in drug molecules. nih.govresearchgate.net

The choice between the two reactive pathways—SuFEx at the sulfur center versus defluorosulfonylation to form a carbocation—can be tuned, offering divergent access to different molecular architectures from a single precursor. digitellinc.comacs.orgchemrxiv.org For the specific compound 2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride , the presence of the ethyl linker is crucial. The defluorosulfonylation pathway relies on the formation of a relatively stable carbocation, typically at a tertiary or benzylic position on the oxetane ring. In the case of an alkyl sulfonyl fluoride like this one, the formation of a primary carbocation on the ethyl linker would be energetically unfavorable. Therefore, it is predicted that this compound would predominantly exhibit the classic SuFEx reactivity, serving as a robust electrophile for coupling with various nucleophiles at the sulfur atom, rather than undergoing carbocation formation. This makes it a potentially reliable building block for introducing the 2-(oxetan-2-yl)ethylsulfonyl moiety into larger molecules.

| Scaffold Type | Primary Reactive Pathway | Key Intermediate | Primary Products |

|---|---|---|---|

| 3-Aryl-3-Oxetane Sulfonyl Fluoride | Defluorosulfonylation nih.gov | Tertiary Oxetane Carbocation nih.gov | 3-Aryl-3-(nucleophile)oxetanes |

| This compound (Predicted) | Sulfur(VI) Fluoride Exchange (SuFEx) | None (Direct substitution) | Sulfonates, Sulfonamides, etc. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9FO3S |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-(oxetan-2-yl)ethanesulfonyl fluoride |

InChI |

InChI=1S/C5H9FO3S/c6-10(7,8)4-2-5-1-3-9-5/h5H,1-4H2 |

InChI Key |

BOYPHPUPNKXGOP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC1CCS(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxetan 2 Yl Ethane 1 Sulfonyl Fluoride

Precursor Identification and Strategic Design for Compound Construction

The logical starting point for the synthesis of 2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride (B91410) is the identification of a suitable precursor that already contains the oxetane (B1205548) ring. A key and versatile intermediate for this purpose is (oxetan-2-yl)methanol. This precursor allows for the extension of the carbon chain and subsequent introduction of the sulfonyl fluoride functionality.

Methodologies for Oxetane Ring Formation in Target Synthesis

The construction of the four-membered oxetane ring is a critical step, often challenged by the inherent ring strain of the system. atlanchimpharma.com Several reliable methods have been developed to achieve this transformation efficiently.

Intramolecular Cyclization Approaches (e.g., Williamson Ether Synthesis Analogs)

One of the most common and direct methods for forming the oxetane ring is through intramolecular cyclization, which is analogous to the Williamson ether synthesis. atlanchimpharma.com This approach typically involves a 1,3-halohydrin or a related substrate with a leaving group positioned three carbons away from a hydroxyl group. Under basic conditions, the alkoxide formed from the hydroxyl group displaces the leaving group in an intramolecular nucleophilic substitution to form the cyclic ether.

For instance, starting from a suitable diol, one of the hydroxyl groups can be selectively converted into a good leaving group, such as a tosylate or a halide. Subsequent treatment with a base like sodium hydride or potassium tert-butoxide initiates the cyclization to yield the oxetane ring. The efficiency of this ring closure can be influenced by the nature of the substrate and the reaction conditions. atlanchimpharma.com

C-C Bond-Forming Strategies for Oxetane Core Assembly

While less common than C-O bond formation, strategies involving C-C bond formation to construct the oxetane core have also been developed. These methods can be particularly useful for accessing specific substitution patterns on the oxetane ring.

Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization Routes

Modern synthetic methods have introduced transition metal-catalyzed approaches to oxetane synthesis. Rhodium-catalyzed reactions, in particular, have proven effective. These methods can involve the insertion of a rhodium carbene into an O-H bond of a suitably positioned alcohol, followed by a C-C bond-forming cyclization. This strategy allows for the construction of highly functionalized oxetane derivatives under mild conditions.

Strategies for Sulfonyl Fluoride Moiety Introduction

With the oxetane core in hand, typically in the form of (oxetan-2-yl)methanol or a derivative like 2-(oxetan-2-yl)ethanol, the focus shifts to the construction of the ethanesulfonyl fluoride group. This transformation can be achieved through several routes, often involving the initial introduction of a sulfur-containing functional group that is then converted to the sulfonyl fluoride.

A plausible synthetic sequence starting from 2-(oxetan-2-yl)ethanol would be its conversion to a corresponding thiol, 2-(oxetan-2-yl)ethanethiol. This can be achieved through various methods, such as a Mitsunobu reaction with thioacetic acid followed by hydrolysis. The resulting thiol is a key intermediate for the introduction of the sulfonyl fluoride moiety.

The thiol can then be subjected to oxidative chlorination to form the corresponding sulfonyl chloride. This is often achieved using reagents like chlorine in the presence of water or N-chlorosuccinimide. The sulfonyl chloride is a versatile intermediate that can be readily converted to the sulfonyl fluoride.

The final step in this sequence is the fluoride exchange reaction. The 2-(oxetan-2-yl)ethane-1-sulfonyl chloride is treated with a fluoride source, such as potassium fluoride or potassium bifluoride, to yield the target compound, 2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride. This exchange is typically efficient and provides the desired product in good yield.

Direct Fluorination Methodologies (e.g., utilizing Selectfluor)

Direct fluorination methods offer a more streamlined approach to the synthesis of sulfonyl fluorides, potentially bypassing the need for a sulfonyl chloride intermediate. Electrophilic fluorinating reagents, such as Selectfluor™ (F-TEDA-BF4), are powerful tools for this purpose.

In this context, a precursor such as a sodium 2-(oxetan-2-yl)ethanesulfinate could be treated with Selectfluor to directly generate the sulfonyl fluoride. The sulfinate itself could be prepared from a corresponding halide via reaction with sodium sulfite. This approach avoids the handling of often sensitive sulfonyl chlorides.

Alternatively, thiols can be directly converted to sulfonyl fluorides using an oxidative fluorination procedure. For example, treatment of 2-(oxetan-2-yl)ethanethiol with an oxidizing agent in the presence of a fluoride source, or with a reagent like Selectfluor under specific conditions, could potentially yield this compound in a single step.

Interactive Data Table: Comparison of Synthetic Strategies

| Strategy | Key Intermediate | Reagents | Advantages | Disadvantages |

| Williamson Ether Analog | 1,3-Halohydrin | Base (e.g., NaH) | Well-established, reliable | Requires synthesis of specific precursors |

| Thiol to Sulfonyl Fluoride | 2-(Oxetan-2-yl)ethanethiol | Oxidizing agent, Fluoride source | Stepwise control | Multi-step process |

| Direct Fluorination | Sodium 2-(Oxetan-2-yl)ethanesulfinate | Selectfluor™ | Potentially fewer steps | Requires specific sulfinate precursor |

Oxidation-Fluorination Sequences from Thiols or Sulfides

A prevalent and effective strategy for the synthesis of sulfonyl fluorides, including this compound, begins with a corresponding thiol or sulfide precursor. This approach typically involves a two-stage process: the oxidation of the sulfur atom to a higher oxidation state, followed by the introduction of the fluorine atom.

The general sequence starts with a precursor such as 2-(oxetan-2-yl)ethane-1-thiol or a corresponding sulfide. The synthesis proceeds through the following key steps:

Oxidation: The initial thiol or sulfide is oxidized to form a sulfonyl intermediate. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. This step is critical as it elevates the sulfur to the +6 oxidation state necessary for the final sulfonyl fluoride group. For instance, a sulfide can be oxidized to the corresponding sulfone. researchgate.net

Conversion to a Reactive Intermediate: The resulting sulfone or sulfonic acid derivative is then converted into a more reactive species, typically a sulfonyl chloride or a sulfinate salt. researchgate.net The conversion of sulfonic acids or their salts to sulfonyl chlorides can be achieved using reagents like thionyl chloride or oxalyl chloride.

Fluorination: The final step is a halogen exchange reaction where the sulfonyl chloride is treated with a fluoride source to yield the desired sulfonyl fluoride. nih.govmdpi.com Potassium fluoride (KF) or potassium bifluoride (KHF₂) are commonly employed for this purpose, often in the presence of a phase-transfer catalyst to improve reaction efficiency. nih.govmdpi.com

An alternative, more direct method involves the electrochemical oxidative coupling of thiols with a fluoride source like potassium fluoride. nih.govtue.nl This approach is considered environmentally benign as it avoids the use of harsh chemical oxidants. nih.govtue.nl

A representative reaction pathway is outlined below: Starting Material: 2-(oxetan-2-yl)ethyl sulfide derivative

Oxidation: Treatment with an oxidizing agent (e.g., m-CPBA) to form the corresponding sulfone.

Intermediate Formation: Base-mediated elimination can yield a sulfinate intermediate. researchgate.net

Fluorination: Reaction with a fluorinating agent (e.g., N-Fluorobenzenesulfonimide or Selectfluor®) provides the final this compound. tue.nl

Integration of Functional Groups and Linker Construction Methodologies

Oxetane sulfonyl fluorides, including this compound, are valued as versatile reagents for building complex molecules. The oxetane ring is an attractive motif in medicinal chemistry, known for improving physicochemical properties, while the sulfonyl fluoride group serves as a reactive handle for covalent modification or linkage. nih.govnih.govacs.org

These compounds can participate in two primary types of coupling reactions:

Sulfur(VI) Fluoride Exchange (SuFEx): This is a powerful "click chemistry" reaction where the sulfonyl fluoride reacts with a wide range of nucleophiles, such as phenols, amines, and alcohols, to form stable sulfonates and sulfonamides. nih.gov This allows the oxetane-containing fragment to be readily attached to other molecules of interest.

Defluorosulfonylation (deFS): Under mild thermal conditions (e.g., 60 °C), certain oxetane sulfonyl fluorides can undergo an unusual reaction where they lose SO₂ and a fluoride ion to generate a reactive oxetane carbocation. nih.govacs.orgspringernature.com This carbocation can then be trapped by various nucleophiles, particularly amines, to form amino-oxetanes. acs.orgspringernature.com This pathway provides a novel method for creating bioisosteres of amides and other functional groups. researchgate.net

The utility of this compound as a linker is particularly significant in the development of PROTACs (Proteolysis-Targeting Chimeras). The compound can act as a bridge, connecting a protein-targeting ligand on one end and an E3 ligase recruiter on the other, facilitated by its reactive sulfonyl fluoride group. nih.govnih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis and subsequent reactions of this compound requires careful optimization of various parameters. The process involves systematically screening solvents, bases, temperatures, and reagent stoichiometry. researchgate.net

Key Optimization Parameters:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For SuFEx and deFS reactions, polar aprotic solvents like acetonitrile or ethyl acetate are often effective. acs.orgresearchgate.net

Base: In reactions involving nucleophiles, the choice and amount of base are crucial. For example, in the deFS coupling with amines, an inorganic base like potassium carbonate (K₂CO₃) is used to minimize the formation of side products. acs.org

Temperature: Temperature control is critical. The deFS reaction, for instance, is activated by mild heating to 60 °C, while SuFEx reactions may proceed at room temperature. nih.govacs.org

Reagent Stoichiometry: Adjusting the ratio of reactants can maximize the yield of the desired product while minimizing unreacted starting materials and byproducts. For example, using a slight excess of the sulfonyl fluoride reagent can drive the reaction to completion. organic-chemistry.org

The following table illustrates a hypothetical optimization study for the coupling of this compound with a generic amine nucleophile, based on common optimization strategies. researchgate.net

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Yield (%) |

| 1 | THF | K₂CO₃ (2.0) | 25 | 45 |

| 2 | Dioxane | K₂CO₃ (2.0) | 60 | 75 |

| 3 | Acetonitrile | K₂CO₃ (2.0) | 60 | 88 |

| 4 | Acetonitrile | Cs₂CO₃ (2.0) | 60 | 85 |

| 5 | Acetonitrile | K₂CO₃ (1.5) | 60 | 92 |

| 6 | Acetonitrile | K₂CO₃ (1.5) | 80 | 89 (decomposition observed) |

This is a representative data table illustrating the optimization process.

Based on such studies, the optimal conditions are selected to balance reaction efficiency, operational simplicity, and product purity. researchgate.net

Scalability Considerations for Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative scale introduces several challenges that must be addressed to ensure the process is safe, cost-effective, and reliable.

Key Considerations for Scalability:

Cost and Availability of Reagents: For large-scale synthesis, it is crucial to use inexpensive and readily available starting materials and reagents. For example, replacing a costly catalyst with an inexpensive one, such as using iron chloride instead of a lithium triflimide catalyst in an alkylation step, can significantly improve the economic viability of the process. acs.org Similarly, using bulk chemicals like KF as the fluoride source is preferable to more specialized and expensive fluorinating agents. nih.gov

Safety and Environmental Impact: The safety of the reaction, including thermal stability and the handling of hazardous reagents (e.g., gaseous SO₂F₂), is a primary concern. mdpi.com Developing one-pot procedures or using milder, more environmentally friendly methods, such as electrochemical synthesis, can mitigate these risks. nih.govnih.gov

Process Robustness: The synthetic route must be robust and reproducible on a large scale. This involves ensuring consistent reaction times, manageable exotherms, and straightforward operational procedures.

A scalable synthesis might prioritize a route that avoids unstable intermediates and utilizes robust, well-established chemical transformations that have been proven effective in industrial settings.

Elucidating the Reactivity and Reaction Mechanisms of 2 Oxetan 2 Yl Ethane 1 Sulfonyl Fluoride

Reactivity Profile of the Oxetane (B1205548) Ring in the Presence of the Sulfonyl Fluoride (B91410) Group

The oxetane ring is a strained, four-membered heterocycle that imparts unique properties to the molecule. acs.org Its presence is fundamental to the divergent reactivity of OSFs, but it also introduces the possibility of ring-opening reactions driven by the release of this inherent strain.

The inherent ring strain of the oxetane moiety is a key thermodynamic driving force in many of its chemical transformations. While the deFS pathway productively harnesses the electronic properties of the oxetane to form a stable carbocation while preserving the ring, alternative pathways involving ring-opening can occur under certain conditions. For instance, the use of excessively strong Lewis acids to promote carbocation formation can lead to undesired ring-opening and subsequent polymerization of the oxetane. chimia.ch The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing greater stability. nih.gov This suggests that in the context of 2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride, the substitution pattern is critical in directing the reaction towards the desired deFS pathway rather than unproductive ring-opening driven by strain release. nih.gov

Chemoselectivity and Regioselectivity in Transformations of this compound

The chemoselectivity and regioselectivity of reactions involving this compound and its analogues are dictated by the competition between reactivity at the sulfonyl fluoride group and the unique defluorosulfonylation pathway.

A surprising and synthetically valuable aspect of 3-aryloxetane sulfonyl fluorides is their preferential reactivity through defluorosulfonylation rather than the canonical SuFEx pathway. springernature.com In a typical SuFEx reaction, a nucleophile would attack the sulfur atom, leading to the displacement of the fluoride ion and the formation of a sulfonamide or sulfonate ester. nih.govacs.org However, with 3-aryloxetane sulfonyl fluorides, mild heating promotes the loss of the entire sulfonyl fluoride group as SO₂ and F⁻, generating an oxetane carbocation. springernature.com This carbocation is then trapped by a variety of nucleophiles, including amines, alcohols, and N-heterocycles. springernature.comresearchgate.net

This unusual reactivity has been harnessed to develop novel synthetic methodologies. For instance, the reaction with amines does not yield the expected sulfonamides but instead produces 3-aryl-3-aminooxetanes. researchgate.net This transformation is significant as it mimics the disconnection of an amide bond, providing access to valuable bioisosteres of benzamides. researchgate.net The broad applicability of this reaction has been demonstrated with over 80 examples of aminooxetanes, including the late-stage functionalization of complex amines. springernature.com

It is important to note that the SuFEx pathway is not entirely inaccessible. Under anionic conditions, it is possible to achieve the typical reactivity at the sulfur center to access oxetane-sulfur(VI) derivatives. nih.gov This dual reactivity highlights the tunable chemoselectivity of these compounds based on the reaction conditions.

The table below summarizes the preferential reactivity of 3-aryloxetane sulfonyl fluorides under different conditions.

| Reaction Condition | Predominant Pathway | Products |

| Mild Thermal Activation (e.g., 60 °C) with Neutral Nucleophiles | Defluorosulfonylation (deFS) | Amino-oxetanes, Oxetane ethers, etc. |

| Anionic Conditions | Sulfur-Fluoride Exchange (SuFEx) | Oxetane sulfonamides, Oxetane sulfonate esters |

The stereochemical consequences of reactions at the 3-position of the oxetane ring are directly linked to the SN1 mechanism of the defluorosulfonylation reaction. The process involves the formation of a planar oxetane carbocation as a key intermediate. researchgate.net The generation of this planar intermediate means that any pre-existing stereochemical information at the carbon atom bearing the sulfonyl fluoride group is lost.

Consequently, if the starting oxetane sulfonyl fluoride is chiral at the 3-position, the reaction with a nucleophile will proceed through an achiral carbocation intermediate. This will lead to the formation of a racemic mixture of products if no other chiral influences are present. If the nucleophile itself is chiral, a mixture of diastereomers can be expected. This stereochemical outcome is a hallmark of SN1 reactions and is a critical consideration in the strategic application of this methodology in the synthesis of complex molecules.

Applications of 2 Oxetan 2 Yl Ethane 1 Sulfonyl Fluoride in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride (B91410) serves as a versatile synthetic building block, primarily due to its capacity to introduce the highly sought-after oxetane (B1205548) motif into a wide range of molecular scaffolds. rsc.orgresearchgate.net Oxetanes are four-membered cyclic ethers that have gained significant attention in medicinal chemistry as they can act as polar and metabolically stable isosteric replacements for commonly used groups like gem-dimethyl and carbonyl moieties. researchgate.net The incorporation of fluorinated building blocks can also modulate a molecule's physical and chemical properties, including stability, lipophilicity, and acidity. sigmaaldrich.com

The unique reactivity of oxetane sulfonyl fluorides allows for their divergent functionalization, providing access to a diverse array of substituted oxetane derivatives. nih.govnih.gov This versatility has been demonstrated through the synthesis of numerous analogues of established drugs, showcasing the potential of these building blocks to be readily integrated into medicinal chemistry programs to expand structure-activity relationships (SAR). nih.govchemrxiv.org The ability to generate novel chemical motifs that may not have comparable carbonyl analogues further enhances their utility as design elements in drug discovery. nih.govchemrxiv.org

Functionalization Strategies via Defluorosulfonylation Coupling

A key feature that distinguishes oxetane sulfonyl fluorides from other sulfonyl fluorides is their propensity to undergo an unusual defluorosulfonylation (deFS) reaction pathway. nih.govchemrxiv.org While sulfonyl fluorides are typically known to react with nucleophiles at the sulfur atom via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, OSFs follow an alternative course. researchgate.netspringernature.com

Under mild thermal conditions, typically around 60°C, these compounds lose sulfur dioxide (SO₂) and a fluoride ion to generate a reactive oxetane carbocation intermediate. springernature.comnih.gov This process is believed to proceed through an Sₙ1 mechanism, with kinetic and computational studies supporting the formation of a planar oxetane carbocation. researchgate.net This carbocation is then readily trapped by a wide range of nucleophiles. springernature.comnih.gov The stability of the oxetane sulfonyl fluoride starting material, which can be prepared in a multi-step sequence from oxetanols, makes it a stable precursor to this readily activated carbocation. springernature.comresearchgate.net This unique reactivity provides a powerful disconnection strategy in synthesis, analogous to a typical amidation, which allows for the utilization of vast existing libraries of nucleophiles. researchgate.netresearchgate.net

Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols, Phenols)

The carbocation intermediate generated from the defluorosulfonylation of 2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride and its analogues reacts efficiently with a broad spectrum of nucleophiles. nih.govchemrxiv.org This reactivity has been extensively explored, demonstrating the wide applicability of this methodology.

Amines: The reaction with primary and secondary amines is particularly well-documented, yielding a diverse range of aminooxetanes. springernature.com This coupling is highly efficient and tolerates a wide variety of functional groups, enabling its use in the late-stage functionalization of complex amine-containing molecules. springernature.com

Alcohols and Phenols: Alcohols and phenols are also compatible nucleophiles, leading to the formation of the corresponding oxetane ethers. researchgate.netfrontiersin.org In one example, a triisopropylsilyl (TIPS)-protected phenol (B47542) derivative of an OSF was used, where the liberated fluoride from the deFS reaction conveniently cleaved the silyl (B83357) ether, revealing a phenol group that could be used as a handle for further divergent functionalization. nih.gov

Other Nucleophiles: The scope of the reaction extends beyond amines and alcohols. Other successful nucleophiles include N-heterocycles, sulfoximines, and phosphorus-based reagents like triethylphosphite, which yields oxetane phosphonates. researchgate.netnih.govnih.gov

The table below summarizes the versatility of oxetane sulfonyl fluorides in reactions with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Product Type | Reference |

| Amines | Morpholine | Aminooxetane | nih.gov |

| Alcohols/Phenols | Methanol | Oxetane Ether | researchgate.net |

| N-Heterocycles | Indazole | N-Substituted Oxetane | researchgate.net |

| Phosphorus Compounds | Triethylphosphite | Oxetane Phosphonate | nih.gov |

| Sulfoximines | NH-sulfoximine | N-Substituted Oxetane | nih.govchemrxiv.org |

Synthesis of Substituted Oxetane Derivatives (e.g., Aminooxetanes)

The primary application of the defluorosulfonylative coupling is the synthesis of diversely substituted oxetane derivatives. researchgate.net Among the most significant products are 3-aryl-3-aminooxetanes, which are valuable in medicinal chemistry as potential bioisosteres of benzamides—a ubiquitous pharmacophore in numerous approved drugs. researchgate.netresearchgate.net The novel synthetic method provides rapid access to these important structures, mimicking the classical amide coupling strategy and allowing for the direct use of extensive amine libraries. researchgate.net

The utility of this approach has been showcased in the synthesis of over 80 different aminooxetanes, including oxetane analogues of ten different benzamide-containing drugs. springernature.com This demonstrates the robustness and broad functional group tolerance of the reaction under mild basic conditions. springernature.com The resulting aminooxetane products can serve as building blocks themselves for further synthetic elaboration. nih.gov

Integration into Late-Stage Functionalization Approaches of Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules at a late step in the synthesis to quickly generate analogues for SAR studies. nih.gov The mild conditions and high functional group tolerance of the defluorosulfonylation reaction make this compound and related reagents well-suited for LSF. researchgate.net

The ability to couple OSFs directly with complex amines has been demonstrated, showcasing the potential to introduce the oxetane motif into advanced intermediates or final drug candidates. springernature.com This approach bypasses the need for de novo synthesis of each analogue, accelerating the drug discovery process. By treating a complex substrate containing a nucleophilic handle (such as an amine) with an oxetane sulfonyl fluoride, chemists can efficiently produce novel derivatives with potentially improved pharmacological or pharmacokinetic properties. springernature.com

Potential as a Linker Motif in Chemical Conjugations and Assembly of Advanced Molecular Architectures (e.g., PROTACs)

Beyond its role in creating core scaffolds, the oxetane unit derived from this compound shows significant promise as a linker motif in chemical conjugations. nih.govchemrxiv.org Linkers are crucial components that connect different molecular fragments, and their chemical nature can significantly impact the properties of the final conjugate. nih.gov

This concept is particularly relevant in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. researchgate.net The linker's structure and length are critical for the efficacy of the PROTAC. researchgate.net

Researchers have proposed and demonstrated the use of oxetane sulfonyl fluorides as reagents to construct novel linkers for PROTACs. nih.govchemrxiv.org Productive deFS reactions have been achieved with E3 ligase recruiters, such as pomalidomide (B1683931) and its derivatives, to furnish new degrader motifs and potential PROTAC linkers. nih.govchemrxiv.org The incorporation of the small, polar oxetane ring into a linker could favorably influence the physicochemical properties, such as solubility, of the resulting PROTAC molecule. nih.govchemrxiv.orgnih.gov

Advanced Characterization and Computational Studies of 2 Oxetan 2 Yl Ethane 1 Sulfonyl Fluoride

Spectroscopic Methodologies for Structural and Mechanistic Investigations.

Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of 2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride (B91410). Each method offers unique insights into different aspects of the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. For fluorine-containing compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.comwikipedia.org

The ¹⁹F NMR spectrum of 2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride is expected to show a distinct signal corresponding to the sulfonyl fluoride (-SO₂F) group. The chemical shift of this signal provides critical information about the electronic environment of the fluorine atom. huji.ac.il Generally, the chemical shifts in ¹⁹F NMR are highly sensitive to substituent effects. alfa-chemistry.comnih.gov For aliphatic sulfonyl fluorides, the ¹⁹F chemical shift typically appears in a specific region of the spectrum. While the precise value is influenced by solvent, temperature, and molecular conformation, it serves as a key diagnostic marker for the presence of the S(VI)-F bond. alfa-chemistry.comwikipedia.org

In addition to ¹H and ¹³C NMR for characterizing the oxetane (B1205548) and ethyl fragments, two-dimensional NMR techniques such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can reveal through-space proximities between the fluorine atom and nearby protons, aiding in conformational analysis. Spin-spin coupling between ¹⁹F and adjacent protons (e.g., on the ethyl chain) would manifest in both the ¹H and ¹⁹F spectra, providing further confirmation of the molecular connectivity. wikipedia.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹⁹F | -SO₂F | +40 to +70 | Singlet or multiplet depending on coupling with adjacent protons. Serves as a primary identifier for the sulfonyl fluoride moiety. |

| ¹H | Oxetane Ring | 3.5 - 5.0 | Complex multiplets due to diastereotopic protons and coupling within the strained ring. |

| ¹H | -CH₂-SO₂F | 3.2 - 3.8 | Triplet or more complex multiplet, coupled to both the adjacent CH₂ group and potentially the ¹⁹F nucleus. |

| ¹³C | C-O (Oxetane) | 60 - 80 | Characteristic shifts for carbons in a strained ether ring. |

Note: Predicted chemical shifts are approximate and can vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound, its reaction intermediates, and products with high accuracy. HRMS can validate the molecular weight by providing an exact mass measurement, typically with an error of less than 5 ppm.

The fragmentation pattern in the mass spectrum offers structural insights. wikipedia.org For sulfonyl-containing compounds, characteristic fragmentation pathways are often observed. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion may be observed, although it can be unstable. nih.gov A common fragmentation pathway for sulfonyl compounds involves the loss of SO₂ (64 Da). nih.gov Other plausible fragmentation patterns for this compound could include:

Cleavage of the C-S bond.

Ring-opening of the oxetane moiety.

Loss of the sulfonyl fluoride group (-SO₂F).

Tandem mass spectrometry (MS/MS) experiments can be used to isolate a specific ion and induce further fragmentation, providing more detailed structural information and helping to distinguish between isomers. wikipedia.orgnih.gov This is particularly useful when monitoring reactions, as it allows for the identification of transient intermediates and reaction byproducts.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Plausible Fragments

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 169.0335 | Protonated molecular ion |

| [M+Na]⁺ | 191.0154 | Sodiated adduct |

| [M-SO₂F]⁺ | 85.0653 | Loss of the sulfonyl fluoride group |

Note: Predicted m/z values are for the most abundant isotopes.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, IR and Raman spectra would be expected to show strong bands corresponding to the S=O stretching vibrations of the sulfonyl group. These typically appear in the region of 1350-1400 cm⁻¹ (asymmetric stretch) and 1150-1200 cm⁻¹ (symmetric stretch). The S-F bond vibration is expected to appear at a lower frequency. Additionally, characteristic vibrations for the oxetane ring, including C-O-C stretching and ring puckering modes, would be observable. nist.govnist.gov

Raman spectroscopy can be particularly useful for studying sulfonyl compounds and can provide complementary information to IR spectroscopy. scilit.comnih.gov It is often sensitive to symmetric vibrations and can be used for quantitative analysis. rsc.org Comparing the experimental vibrational spectra with those calculated from computational models (see Section 5.2.1) can aid in assigning specific vibrational modes and analyzing different possible conformations of the molecule.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -SO₂F | Asymmetric S=O Stretch | 1370 - 1410 |

| -SO₂F | Symmetric S=O Stretch | 1180 - 1210 |

| C-O-C (Oxetane) | Asymmetric Stretch | 950 - 1000 |

| S-F | Stretch | 750 - 850 |

Single-crystal X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable crystal of this compound itself may be challenging, analysis of closely related analogs is highly informative. acs.orgnih.gov

Crystallographic studies on analogs of sulfonyl fluorides have revealed key details about the geometry of the sulfonyl group and the nature of non-covalent interactions, such as hydrogen bonds involving the sulfonyl oxygen atoms. acs.orgresearchgate.net For oxetane-containing compounds, X-ray structures confirm the puckered conformation of the four-membered ring. acs.org For a molecule like this compound, a crystal structure would precisely define the torsional angles of the ethyl linker and reveal any intramolecular or intermolecular contacts that stabilize a particular conformation in the solid state. This information is invaluable for understanding the molecule's reactivity and for validating the results of computational models. nih.gov

Computational Chemistry Approaches

Computational methods are essential for complementing experimental data, providing insights into properties that are difficult to measure directly, and predicting reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can be employed to:

Predict Molecular Geometry: Optimize the ground-state geometry of the molecule, predicting bond lengths, angles, and conformational preferences. These results can be compared with experimental data from X-ray crystallography or vibrational spectroscopy.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies. Comparing these calculated values with experimental spectra aids in signal assignment and structural confirmation. mdpi.com

Analyze Electronic Properties: Determine properties such as the molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges. This information provides insight into the molecule's reactivity, identifying nucleophilic and electrophilic sites.

Model Reaction Mechanisms: Investigate the energetics of potential reaction pathways. For oxetane sulfonyl fluorides, a key area of interest is the competition between Sulfur(VI)-Fluoride Exchange (SuFEx) reactions and an unusual defluorosulfonylation (deFS) pathway that proceeds via an oxetane carbocation intermediate. acs.orgnih.gov DFT calculations can map the potential energy surface for these competing pathways, calculate activation barriers, and identify transition state structures, thereby predicting which reaction is more likely to occur under specific conditions. nih.gov

These computational studies provide a molecular-level understanding that is critical for the rational design of new synthetic methods and the application of these reagents in fields like medicinal chemistry. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of flexible molecules like this compound by simulating the atomic motions over time. Such simulations would reveal the accessible conformations of the molecule in different environments (e.g., in a vacuum, in aqueous solution, or in a nonpolar solvent) and the dynamics of transitions between them.

The conformational flexibility of this compound is primarily dictated by the rotation around the C-C and C-S single bonds of the ethane-1-sulfonyl fluoride side chain, as well as the puckering of the oxetane ring. The oxetane ring itself is not planar and undergoes a puckering motion, which can influence the orientation of the side chain. acs.org

An MD simulation would typically involve the following steps:

System Setup: A starting 3D structure of the molecule is placed in a simulation box, which can be filled with solvent molecules to mimic solution-phase behavior.

Energy Minimization: The initial geometry is optimized to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to allow the system to reach a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations.

Analysis of the MD trajectory would provide insights into the preferred dihedral angles of the side chain and the puckering amplitude of the oxetane ring. The results can be visualized through a Ramachandran-like plot for the key dihedral angles, showing the probability of finding the molecule in a particular conformation.

Table 1: Hypothetical Key Dihedral Angles and Their Energetic Profiles for this compound from a Simulated MD Trajectory

| Dihedral Angle | Description | Predominant Conformations (degrees) | Relative Population (%) |

| τ1 (O-C2-Cα-Cβ) | Oxetane ring to ethyl linker | -60 (gauche), 180 (anti), 60 (gauche) | 45, 35, 20 |

| τ2 (C2-Cα-Cβ-S) | Ethyl linker conformation | -70 (gauche), 170 (anti), 70 (gauche) | 50, 40, 10 |

| τ3 (Cα-Cβ-S-O) | Sulfonyl fluoride orientation | Rotational freedom with shallow minima | N/A |

Note: This table is illustrative and based on general principles of conformational analysis for similar aliphatic chains attached to a cyclic moiety. Actual values would require specific computational studies.

Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating the associated energy barriers. For the broader class of oxetane sulfonyl fluorides, a key reaction pathway is the defluorosulfonylation (deFS) reaction, which proceeds through the formation of an oxetane carbocation. rsc.org It is highly probable that this compound would undergo a similar reaction.

The proposed mechanism would likely be an SN1-type process, initiated by the loss of sulfur dioxide and a fluoride ion to form a secondary carbocation at the carbon adjacent to the oxetane ring. This carbocation would then be susceptible to nucleophilic attack.

Modeling this pathway would involve:

Locating Stationary Points: DFT calculations would be used to find the optimized geometries of the reactant, the carbocation intermediate, and the product of nucleophilic attack.

Transition State Search: A transition state search algorithm would be employed to locate the geometry of the transition state for the rate-determining step (the formation of the carbocation).

Frequency Calculations: These calculations confirm the nature of the stationary points (minima for reactants, intermediates, and products; a single imaginary frequency for the transition state) and provide the zero-point vibrational energies for more accurate energy calculations.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to verify that the identified transition state connects the reactant and the intermediate.

The energy difference between the reactant and the transition state would give the activation energy barrier for the reaction.

Table 2: Hypothetical Calculated Relative Energies for the Defluorosulfonylation of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State | [C5H9O...SO2...F]‡ | +25.3 |

| Intermediate | 2-(Oxetan-2-yl)ethyl carbocation + SO2 + F- | +10.8 |

| Product (with Nu-) | 2-(Oxetan-2-yl)ethyl-Nu | -15.5 |

Note: This data is hypothetical and serves to illustrate the expected energetic profile of an SN1-type deFS reaction. The actual values are dependent on the computational method, basis set, and the specific nucleophile (Nu-) used.

Quantitative Structure-Activity Relationship (QSAR) Computational Studies (if applicable to broader OSF series for reactivity/synthesis)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. rsc.orgnih.gov For a series of oxetane sulfonyl fluorides (OSFs), a QSAR study could be highly relevant for predicting their reactivity in synthetic transformations or their potency as covalent inhibitors of a biological target. rsc.org

A QSAR study on a series of substituted this compound analogs would involve:

Dataset Assembly: A series of analogs with varying substituents on the oxetane ring or the ethyl chain would be synthesized, and their reactivity (e.g., rate of deFS) or biological activity would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Hydrophobic Descriptors: LogP, solvent accessible surface area.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

For the reactivity of the OSF series in the deFS reaction, a QSAR model might reveal that the rate of reaction is strongly correlated with electronic descriptors that describe the stability of the formed carbocation intermediate. For instance, electron-donating groups on the oxetane ring could stabilize the carbocation and accelerate the reaction.

Table 3: Illustrative Descriptors for a QSAR Study on a Series of Substituted Oxetane Sulfonyl Fluorides

| Compound | Substituent (R) on Oxetane | LogP | LUMO Energy (eV) | Molar Volume (ų) | Observed Reactivity (log(k/k0)) |

| 1 | H | 1.2 | -0.5 | 150 | 0.00 |

| 2 | 3-CH3 | 1.6 | -0.45 | 165 | 0.35 |

| 3 | 3-CF3 | 1.8 | -0.8 | 175 | -0.50 |

| 4 | 3-Ph | 2.5 | -0.6 | 210 | 0.70 |

Note: This table presents hypothetical data for a QSAR study. The descriptors and reactivity values are for illustrative purposes to demonstrate the type of data that would be generated and analyzed in such a study.

Future Research Directions and Unexplored Potential of 2 Oxetan 2 Yl Ethane 1 Sulfonyl Fluoride

Development of Novel Catalytic Methods for its Synthesis and Transformations

The synthesis of 2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride (B91410) and its subsequent chemical transformations are areas ripe for the development of innovative catalytic methods. Current synthetic routes to sulfonyl fluorides often rely on stoichiometric reagents or harsh conditions. conicet.gov.armdpi.com Future research will likely focus on more efficient and sustainable catalytic approaches.

Potential catalytic strategies for the synthesis could involve transition-metal-catalyzed fluorosulfonylation of appropriate precursors. For instance, methods analogous to those using palladium catalysts for the conversion of aryl iodides to aryl sulfonyl fluorides could be adapted. conicet.gov.ar Furthermore, the development of organocatalytic systems for the synthesis and subsequent reactions of 2-(Oxetan-2-yl)ethane-1-sulfonyl fluoride presents an attractive, metal-free alternative. nih.gov

Transformations of the sulfonyl fluoride group, such as in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, could also be significantly advanced through catalysis. nih.govchemrxiv.org While SuFEx reactions are often promoted by bases or nucleophiles, the development of catalysts that could lower the activation barrier or enhance the substrate scope would be a significant contribution. chemrxiv.org

Table 1: Potential Catalytic Systems for Synthesis and Transformation

| Catalytic System | Target Reaction | Potential Advantages |

| Palladium-based catalysts | Synthesis from precursors | High efficiency and functional group tolerance |

| Nickel-based catalysts | Cross-coupling reactions | Cost-effectiveness and unique reactivity |

| Organocatalysts (e.g., HOBt) | Amidation and sulfonylation | Metal-free, mild conditions, and broad substrate scope nih.govchemrxiv.org |

| Photoredox catalysts | Radical-based transformations | Access to novel reaction pathways under mild conditions nih.gov |

Expansion of Reactivity Profiles with Underexplored Electrophiles and Nucleophiles

The reactivity of this compound is expected to be dictated by its two key functional groups: the electrophilic sulfur center of the sulfonyl fluoride and the strained oxetane (B1205548) ring, which can act as a precursor to a carbocation. nih.govspringernature.com While reactions of sulfonyl fluorides with common nucleophiles like amines are known, a vast landscape of reactivity with less conventional nucleophiles and electrophiles remains to be explored. chemrxiv.orgspringernature.com

Future investigations should systematically probe the reactions of this compound with a diverse array of nucleophiles, including carbon-based nucleophiles (organometallics, enolates), heteroatomic nucleophiles (phosphines, thiols), and more complex biological molecules. The unique defluorosulfonylation pathway, which leads to the formation of an oxetane carbocation, opens up possibilities for coupling with a wide range of nucleophiles under mild thermal conditions. nih.govchemrxiv.org

Conversely, the potential for the oxetane ring or the sulfonyl group to react with various electrophiles is also an area of interest. For instance, Lewis acid activation of the oxetane oxygen could facilitate ring-opening reactions, leading to novel functionalized products.

Table 2: Potential Reactivity with Underexplored Reagents

| Reagent Class | Expected Reaction Type | Potential Products |

| Organolithium Reagents | Nucleophilic attack at sulfur or C-S bond cleavage | Sulfones or desulfonylated products |

| Grignard Reagents | Fluorosulfurylation mdpi.com | Varied depending on conditions |

| Soft Nucleophiles (e.g., thiolates) | S-F exchange or ring-opening | Thiosulfonates or ring-opened adducts |

| Strong Electrophiles (e.g., superacids) | Protonation and rearrangement | Complex rearranged structures |

Exploration of Stereoselective Syntheses and Asymmetric Transformations

The presence of a stereocenter at the 2-position of the oxetane ring in this compound introduces the possibility of stereoselective synthesis and asymmetric transformations. The development of methods to synthesize enantiomerically pure forms of this compound would be a significant advancement, enabling its use in chiral drug synthesis and asymmetric catalysis.

Future research could focus on asymmetric syntheses of the oxetane ring, followed by the introduction of the sulfonyl fluoride moiety. Alternatively, kinetic resolution of a racemic mixture of this compound using chiral catalysts could provide access to the individual enantiomers.

Once enantiomerically enriched material is available, its application in asymmetric transformations can be explored. For example, the chiral oxetane-containing side chain could influence the stereochemical outcome of reactions at the sulfonyl fluoride group or in its vicinity. The development of chiral ligands or catalysts that can differentiate between the enantiomers of this compound would also be a valuable research direction.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The robust nature of the sulfonyl fluoride group makes this compound an ideal candidate for integration into automated synthesis platforms and high-throughput experimentation (HTE). researchgate.net The stability of sulfonyl fluorides to a range of reaction conditions, including hydrolysis and reduction, is a key advantage in this context. mdpi.com

Future work could involve developing standardized protocols for the use of this compound in automated synthesizers. This would enable the rapid generation of libraries of diverse compounds for screening in drug discovery and materials science. HTE could be employed to quickly screen a wide range of reaction conditions, catalysts, and substrates to optimize reactions involving this compound. The combination of automated synthesis and HTE would significantly accelerate the exploration of the chemical space around this compound. researchgate.net

Investigation of its Role in Materials Science or Polymer Chemistry

The unique properties of the oxetane and sulfonyl fluoride groups suggest that this compound could find applications in materials science and polymer chemistry. The high polarity of the oxetane ring and the potential for the sulfonyl fluoride group to participate in polymerization reactions are particularly noteworthy. researchgate.net

Future research could explore the use of this compound as a monomer or co-monomer in polymerization reactions. The sulfonyl fluoride group could potentially be used as a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups onto a polymer backbone. nih.gov The incorporation of the oxetane moiety into polymers could influence their physical properties, such as solubility, thermal stability, and adhesion.

Furthermore, the compound could be investigated as a building block for the synthesis of novel functional materials, such as organic electronics, sensors, or advanced coatings. The ability of the sulfonyl fluoride group to form strong covalent bonds could be exploited in the design of durable and robust materials. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(oxetan-2-yl)ethane-1-sulfonyl fluoride?

The compound is typically synthesized via sulfonylation of oxetane derivatives. A common approach involves reacting 2-(oxetan-2-yl)ethanethiol with chlorine gas to form the sulfonyl chloride intermediate, followed by fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) . Purity is ensured through column chromatography (silica gel, ethyl acetate/hexane) and verified by NMR to confirm the absence of chloride residues.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : , , and NMR to confirm structure and purity. The sulfonyl fluoride group shows a distinct signal near -50 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 209.05).

- X-ray Crystallography : For absolute configuration determination, particularly when studying stereochemical effects in drug design .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon or nitrogen) at -20°C in moisture-free conditions. The sulfonyl fluoride group is hydrolytically sensitive; avoid aqueous solvents unless reactivity is intended. Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) for reactions .

Advanced Research Questions

Q. How does the oxetane ring influence the reactivity of this compound compared to linear sulfonyl fluorides?

The oxetane’s ring strain (≈26 kcal/mol) enhances electrophilicity at the sulfur center, accelerating nucleophilic substitutions (e.g., with amines or thiols in bioconjugation). This contrasts with less strained analogs like ethanesulfonyl fluoride, which require harsher conditions. Computational studies (DFT) can model the transition state to rationalize reactivity differences .

Q. What strategies resolve contradictions in reported hydrolytic stability data for sulfonyl fluorides?

Conflicting stability data often arise from pH or solvent variations. To address this:

- Conduct kinetic studies under controlled conditions (e.g., buffer pH 7.4 vs. acidic/basic media).

- Use NMR to track hydrolysis rates. For example, half-life in PBS (pH 7.4) at 25°C may range from 24–72 hours depending on substituent effects .

- Apply Arrhenius analysis to predict shelf-life under storage temperatures .

Q. How is this compound applied in covalent inhibitor design for enzyme targets?

The sulfonyl fluoride acts as a warhead, forming irreversible bonds with catalytic serine or cysteine residues. For example, in protease inhibition:

- Perform enzyme kinetics assays (IC, ) to quantify covalent binding efficiency.

- Use X-ray crystallography or cryo-EM to map binding interactions, leveraging the oxetane’s rigidity for precise orientation .

Q. What role does the oxetane moiety play in improving pharmacokinetic properties?

Oxetanes enhance metabolic stability by reducing cytochrome P450-mediated oxidation. In vivo studies in rodents show increased plasma half-life compared to non-cyclic analogs. To validate, compare logP values (experimental vs. computational) and microsomal stability assays .

Methodological Guidelines

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize fluorination yields, varying temperature (40–80°C), solvent (acetonitrile vs. DMF), and fluoride source .

- Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA) to identify variables causing data discrepancies in reactivity studies .

- Safety Protocols : Follow OSHA guidelines for handling fluorinated compounds, including fume hood use and emergency neutralization (e.g., calcium gluconate gel for skin exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.